N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features both an indene and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the indene derivative with the methoxyphenyl derivative using a diamide linkage. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide: Similar structure but with a different position of the methoxy group.
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-chlorophenyl)methyl]ethanediamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-26-16-7-4-5-14(11-16)12-21-18(23)19(24)22-13-20(25)10-9-15-6-2-3-8-17(15)20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLABNSBHGIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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